(R,R)-Hydroxy Bupropion, also known as 6-Hydroxybupropion, is a significant metabolite of the antidepressant and smoking cessation drug bupropion. It is formed in the liver through the action of the enzyme cytochrome P450 2B6 during the first-pass metabolism of bupropion. The presence of (R,R)-Hydroxy Bupropion in plasma is notably higher than that of its parent compound, indicating its critical role in the pharmacological effects associated with bupropion treatment. This compound is classified as an aminoketone and is primarily recognized for its antidepressant properties, functioning as a selective inhibitor of norepinephrine and dopamine reuptake.
(R,R)-Hydroxy Bupropion is derived from bupropion, which is marketed under various trade names including Wellbutrin and Zyban. It falls under the category of aminoketones, a class of compounds that are characterized by the presence of both amino and ketone functional groups. The chemical structure includes two chiral centers, resulting in multiple stereoisomers, with (R,R)-Hydroxy Bupropion being one of the predominant forms present in human plasma.
The synthesis of (R,R)-Hydroxy Bupropion can be achieved through various methods, primarily focusing on the hydroxylation of bupropion. One notable approach involves using chiral catalysts to ensure the formation of specific enantiomers.
(R,R)-Hydroxy Bupropion has a complex molecular structure characterized by two chiral centers. Its molecular formula is , with a molar mass of approximately .
(R,R)-Hydroxy Bupropion participates in several biochemical reactions primarily related to its metabolism and pharmacological activity:
The metabolic conversion involves oxidative processes mediated by cytochrome P450 enzymes, particularly CYP2B6, which plays a crucial role in determining the pharmacokinetics of both bupropion and its metabolites.
(R,R)-Hydroxy Bupropion exerts its pharmacological effects primarily through:
The inhibition constants (IC50 values) for (R,R)-Hydroxy Bupropion indicate significant potency in blocking neurotransmitter reuptake compared to other metabolites.
Relevant data include its elimination half-life ranging from 15 to 25 hours, demonstrating prolonged activity within biological systems.
(R,R)-Hydroxy Bupropion is primarily utilized in scientific research focused on:
(R,R)-Hydroxy Bupropion ((2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol) is a stereospecific metabolite of the antidepressant and smoking cessation drug bupropion. Its molecular formula is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol and a CAS registry number of 192374-15-5 [1] [4] [7]. The compound contains two chiral centers, resulting in distinct three-dimensional orientation of its morpholinol ring and chlorophenyl substituent. X-ray crystallography confirms the trans-(R,R) configuration, where the hydroxyl group at position 2 and the proton at position 3 adopt a diequatorial orientation relative to the morpholine ring [4]. This stereochemistry critically influences its interactions with biological targets, as evidenced by significant pharmacological differences compared to its (2S,3S) counterpart [5].
Structural features include:
JSmol Interactive Representation:
[O=C(c1cc(Cl)ccc1)C(NC(C)(C)CO)C]
(R,R)-Hydroxy Bupropion is generated during hepatic first-pass metabolism via stereoselective oxidation of bupropion by cytochrome P450 CYP2B6. This enzyme exhibits 3-fold greater catalytic efficiency toward (S)-bupropion than (R)-bupropion, explaining the preferential formation of the (R,R) metabolite [6]. Pharmacokinetic studies reveal its dominance in systemic circulation:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8